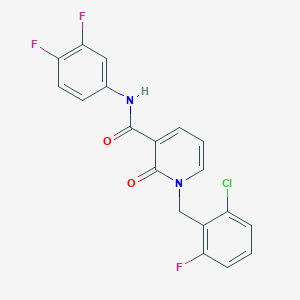
4,4-Difluoro-3-(trifluoromethyl)piperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4-Difluoro-3-(trifluoromethyl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 2241128-73-2 . It has a molecular weight of 225.59 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F5N.ClH/c7-5(8)1-2-12-3-4(5)6(9,10)11;/h4,12H,1-3H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 225.59 . The InChI code for this compound is 1S/C6H8F5N.ClH/c7-5(8)1-2-12-3-4(5)6(9,10)11;/h4,12H,1-3H2;1H .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Characterization
4-Piperidinecarboxylic acid hydrochloride, a related compound, has been characterized through X-ray diffraction, computational calculations, and FTIR spectrum analysis. Its crystal structure reveals a protonated piperidine ring adopting a chair conformation, with significant hydrogen bonding interactions observed in the crystal lattice. This study provides insights into the structural properties that may influence the behavior of similar fluorinated piperidine compounds, including 4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Glycosylation Applications
Research into the synthesis and application of fluorinated piperidines, such as the 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride combination, highlights its potential in activating thioglycosides for glycosylation. This process facilitates the formation of glycosyl triflates, which are pivotal in glycoside synthesis, indicating the utility of fluorinated piperidine compounds in complex organic syntheses (Crich & Smith, 2001).
Fluorinated N-Heterocycles Synthesis
A method for synthesizing fluorinated N-heterocycles, including analogs of 3-fluoro- and trifluoromethylthio-piperidines, has been reported. This synthesis approach offers a straightforward route to obtaining fluorinated piperidines with high diastereocontrol, emphasizing the importance of fluorinated piperidines in discovery chemistry (García-Vázquez et al., 2021).
Stereodynamic Behavior and Perlin Effect
The stereodynamic behavior of fluorinated piperidine derivatives, such as 1-(trifluoromethylsulfonyl)piperidine, reveals that these compounds exist as mixtures of conformers with different orientations of the CF3 group. This study provides valuable information on the conformational preferences and intramolecular interactions in fluorinated piperidines, which can influence their reactivity and application in synthesis (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).
Synthesis of Fluorinated Piperidines for Pharmaceutical Applications
Research into the synthesis of 3-alkoxy-4,4-difluoropiperidines by deoxofluorination of 3-alkoxy-4-piperidinones demonstrates the potential of fluorinated piperidines as building blocks in agrochemical and pharmaceutical chemistry. This work highlights the versatility of fluorinated piperidines in creating compounds with significant biological and chemical interest (Surmont et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
4,4-difluoro-3-(trifluoromethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F5N.ClH/c7-5(8)1-2-12-3-4(5)6(9,10)11;/h4,12H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKZZYGPLOLFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
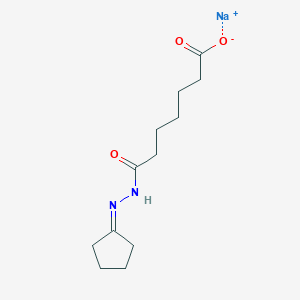


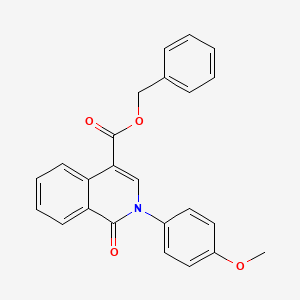
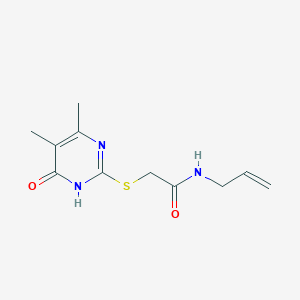



![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2676171.png)
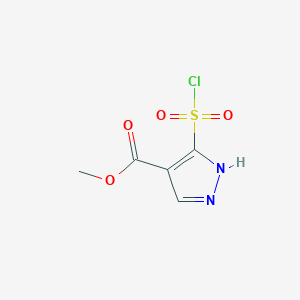
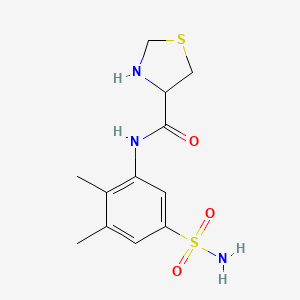
![7-bromo-N-butylbenzo[b]oxepine-4-carboxamide](/img/structure/B2676174.png)
![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine](/img/structure/B2676178.png)
